molecular formula C22H23N7O2 B2748980 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one CAS No. 2319638-62-3

2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

Cat. No.: B2748980
CAS No.: 2319638-62-3
M. Wt: 417.473
InChI Key: XHNYRYLYDLROBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazin-3(2H)-one core substituted at the 2-position with a benzimidazole-acetyl-azetidinylmethyl group and at the 6-position with a 3,5-dimethylpyrazole moiety. The benzimidazole group enhances aromatic stacking interactions, while the azetidine ring (a four-membered saturated heterocycle) introduces conformational rigidity. The 3,5-dimethylpyrazole substituent likely contributes to hydrophobic interactions and metabolic stability.

Properties

IUPAC Name

2-[[1-[2-(benzimidazol-1-yl)acetyl]azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-15-9-16(2)29(24-15)20-7-8-21(30)28(25-20)12-17-10-26(11-17)22(31)13-27-14-23-18-5-3-4-6-19(18)27/h3-9,14,17H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNYRYLYDLROBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)CN4C=NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.

Structure and Properties

This compound features a benzimidazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties. The presence of multiple functional groups such as azetidine, pyrazole, and pyridazine enhances its potential for diverse interactions within biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing benzimidazole derivatives. For instance, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides demonstrated significant activity against various cancer cell lines, including HCT116 and MCF-7, with IC50 values ranging from 4 to 17 μM . The structural similarities suggest that our compound may exhibit comparable efficacy.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
N-(1H-benzo[d]imidazol-2-yl)-2-(4-chlorophenoxy)ethyl-acetic acidHCT1165.0
2-(2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazideA5494.0
2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acidPC917.0

Anti-inflammatory Activity

In vivo studies have indicated that benzimidazole derivatives can also possess anti-inflammatory properties. A recent investigation into newly synthesized derivatives revealed significant inhibition of inflammatory markers in animal models . This suggests that the target compound may also be effective in reducing inflammation.

The proposed mechanisms by which benzimidazole derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways such as PI3K/Akt and mTOR, which are critical in cancer cell survival and proliferation .
  • Induction of Apoptosis : Some studies have reported that these compounds can induce programmed cell death in cancer cells through various pathways.

Case Studies

A notable case study involved the synthesis and evaluation of related benzimidazole derivatives against several cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes:

  • A benzimidazole moiety, which is known for its biological activity.
  • A pyridazinone core, which has been associated with various pharmacological effects.
  • Azetidine and pyrazole rings that contribute to its unique properties.

The synthesis of similar compounds has been achieved through various methods, including the reaction of benzimidazole derivatives with acetic anhydride and active methylene compounds to yield pyridazinone derivatives .

Antimicrobial Properties

Research indicates that derivatives containing benzimidazole and pyrazole groups exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyrazole ring is particularly noteworthy as it has been linked to enhanced antibacterial properties.

Anticancer Potential

Compounds with benzimidazole and pyridazine frameworks have been studied for their anticancer properties. For example, certain derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro, suggesting that the compound may possess similar anticancer activities . The mechanism often involves the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.

Inhibition of Enzymatic Activity

Some studies have focused on the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens. Compounds structurally related to the target compound have shown promising results in inhibiting DHODH, thereby affecting viral replication . This inhibition could be leveraged in antiviral drug development.

Case Studies

StudyCompoundBiological ActivityFindings
2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acidCRTh2 receptor antagonistIdentified as a selective antagonist with potential therapeutic uses in allergic conditions.
2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidine derivativesDHODH inhibitorsEffective in reducing measles virus replication; highlights potential antiviral applications.
2-(6-Imidazo[1,2-a]pyridin-2-yl) derivativesAntimicrobial activityModerate activity against multiple bacterial strains; suggests utility in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key motifs with several pyridazinone derivatives. Below is a comparative analysis of its structural features, physicochemical properties, and inferred pharmacological activities against analogous compounds:

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Features Potential Target
Target Compound Pyridazin-3(2H)-one 2-position: Benzimidazole-acetyl-azetidinylmethyl; 6-position: 3,5-dimethylpyrazole ~462.5 (estimated) High rigidity (azetidine), dual heterocyclic substituents PDEs, kinase enzymes
6-[4-(1H-Imidazol-1-yl)phenyl]-5-methyl-4,5-dihydropyridazin-3(2H)-one () 4,5-Dihydropyridazin-3(2H)-one 6-position: 4-(imidazol-1-yl)phenyl; 5-methyl 254.29 Partial saturation enhances planarity; phenyl-imidazole enhances π-π stacking PDE4 isoforms
6-(1H-Imidazol-1-yl)pyridazin-3(2H)-one () Pyridazin-3(2H)-one 6-position: Imidazol-1-yl 162.15 Minimal steric hindrance; polar imidazole group Antimicrobial agents
N-(((3S,3aS)-7-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide () Benzoxazolo-oxazine Imidazole-pyridine hybrid; acetamide side chain ~450 (estimated) Extended planar structure; hydrogen-bonding capacity Kinase or protease inhibition

Key Observations

Rigidity and Conformation: The target compound’s azetidine ring imposes greater conformational restraint compared to the saturated 4,5-dihydropyridazinone in . This may enhance binding specificity but reduce solubility . In contrast, the imidazole-pyridine hybrid in adopts a planar conformation, favoring interactions with flat binding pockets .

Hydrophobic vs. Polar Interactions: The 3,5-dimethylpyrazole group in the target compound provides hydrophobic bulk absent in ’s simpler imidazole-substituted pyridazinone. This could improve membrane permeability but increase metabolic oxidation risks .

Pharmacological Implications

  • PDE Inhibition: ’s compound is explicitly linked to PDE4 isoforms, suggesting the target compound’s pyridazinone core and bulky substituents may similarly target PDEs but with altered isoform selectivity .
  • Kinase Inhibition : The benzimidazole moiety in the target compound mirrors kinase inhibitor scaffolds (e.g., imatinib), while ’s benzoxazolo-oxazine hybrid highlights the role of fused heterocycles in kinase binding .

Q & A

Basic Question: What are the common synthetic strategies for incorporating the benzimidazole moiety into pyridazinone-based scaffolds?

Answer:
The benzimidazole moiety is typically introduced via nucleophilic substitution or condensation reactions. A validated approach involves:

  • Step 1: Synthesis of 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide intermediates through reactions of 1H-benzo[d]imidazole derivatives with haloacetyl chlorides, followed by hydrazine treatment .
  • Step 2: Coupling the azetidine ring via a Mannich reaction or Michael addition, leveraging the nucleophilic nitrogen in azetidine to react with electrophilic carbonyl groups .
  • Step 3: Functionalizing the pyridazinone core with 3,5-dimethylpyrazole using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution under reflux in aprotic solvents (e.g., DMF) .

Key Considerations:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
  • Confirmation of intermediates using LC-MS and 1H^1H/13C^{13}C-NMR to verify regioselectivity .

Basic Question: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Structure Solution: Employ direct methods in SHELXT for phase determination, followed by full-matrix least-squares refinement in SHELXL to model thermal displacement parameters and hydrogen bonding .
  • Validation: Check for crystallographic disorders using PLATON and validate geometry with CCDC Mercury .

Common Issues:

  • Twinning or poor diffraction resolution may require data merging from multiple crystals .

Advanced Question: How can researchers design a structure-activity relationship (SAR) study to optimize this compound's pharmacological activity?

Answer:
Experimental Design:

  • Variable Substituents: Modify the 3,5-dimethylpyrazole group (e.g., replace methyl with halogens or electron-withdrawing groups) and vary the azetidine linker length .
  • Assays:
    • In vitro: Measure IC50_{50} against target enzymes (e.g., kinases) using fluorescence polarization assays .
    • Cellular Uptake: Use radiolabeled analogs (e.g., 14C^{14}C-tagged) to quantify permeability in Caco-2 monolayers .
  • Data Analysis: Apply multivariate regression (e.g., CoMFA or CoMSIA) to correlate substituent properties (logP, polar surface area) with activity .

Example SAR Findings:

  • Bulky substituents on pyridazinone improve target binding but reduce solubility .
  • Azetidine ring methylation enhances metabolic stability in liver microsomes .

Advanced Question: How should contradictory data on this compound's biological activity be resolved?

Answer:
Methodological Framework:

Replicate Studies: Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .

Orthogonal Assays: Validate results using alternate methods (e.g., surface plasmon resonance vs. enzyme-linked immunosorbent assays) .

Batch Analysis: Test different synthetic batches for impurities (HPLC purity >98%) that may interfere with activity .

Computational Modeling: Perform molecular dynamics simulations to assess binding mode consistency across experimental conditions .

Case Study: Discrepancies in IC50_{50} values may arise from divergent cell lines (e.g., HEK293 vs. HeLa) or serum content in media .

Advanced Question: What experimental strategies assess the environmental impact of this compound?

Answer:
Ecotoxicology Workflow:

Fate Studies:

  • Hydrolysis: Incubate at pH 4–9 (25–50°C) and analyze degradation products via LC-QTOF-MS .
  • Photolysis: Expose to UV light (λ = 254 nm) and monitor half-life .

Toxicity Assays:

  • Aquatic: Daphnia magna acute toxicity (48-h EC50_{50}) .
  • Terrestrial: Seed germination inhibition in Lactuca sativa .

Bioaccumulation: Measure logKow_{ow} (octanol-water partition coefficient) using shake-flask methods .

Data Interpretation:

  • Compounds with logKow_{ow} >3.5 may require mitigation strategies for bioaccumulation risks .

Basic Question: What analytical techniques are used to confirm the purity and identity of this compound?

Answer:

  • Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural Confirmation:
    • 1H^1H-NMR (DMSO-d6_6): Key signals include pyridazinone C=O (δ 165–170 ppm) and azetidine CH2_2 (δ 3.5–4.0 ppm) .
    • High-resolution MS (ESI+): Match exact mass to theoretical [M+H]+^+ with <2 ppm error .

Advanced Question: How can metabolic stability be evaluated during preclinical development?

Answer:
In Vitro Assays:

  • Liver Microsomes: Incubate with NADPH (1 mM) at 37°C; quantify parent compound depletion over 60 min using LC-MS/MS .
  • CYP450 Inhibition: Screen against CYP3A4/2D6 isozymes with fluorescent probes (e.g., Vivid® substrates) .
    In Vivo Correlation: Administer to rodents (IV/PO) and calculate bioavailability (F%) from plasma AUC0_{0-∞} .

Optimization Strategies:

  • Introduce deuterium at metabolically labile sites (e.g., azetidine CH2_2) to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.